molecular formula C4H7NO5 B556918 DL-threo-beta-Hydroxyaspartic acid CAS No. 4294-45-5

DL-threo-beta-Hydroxyaspartic acid

Cat. No.: B556918
CAS No.: 4294-45-5
M. Wt: 149.10 g/mol
InChI Key: YYLQUHNPNCGKJQ-LWMBPPNESA-N
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Description

DL-threo-β-Hydroxyaspartic Acid: is a non-proteinogenic amino acid with a hydroxyl group at the β positionThis compound is notable for its role as a glutamate uptake inhibitor, making it significant in various biochemical and pharmacological studies .

Mechanism of Action

Target of Action

The primary targets of DL-threo-beta-Hydroxyaspartic acid are the excitatory amino acid transporters (EAATs) . These transporters play a crucial role in the uptake of glutamate, a neurotransmitter, in the brain.

Mode of Action

This compound acts as an inhibitor of EAATs . It inhibits glutamate uptake in cells expressing human EAAT1 or EAAT2 . This interaction with its targets leads to changes in the concentration of glutamate in the synaptic cleft, affecting neuronal signaling.

Biochemical Pathways

The inhibition of EAATs by this compound affects the glutamate-glutamine cycle, a key biochemical pathway in the brain. This cycle involves the conversion of glutamate to glutamine by the enzyme glutamine synthetase. By inhibiting the reuptake of glutamate, this compound can potentially disrupt this cycle, leading to an increase in extracellular glutamate concentrations .

Pharmacokinetics

It is known that the compound is slightly soluble in various solvents, including water, which may affect its bioavailability .

Result of Action

The inhibition of glutamate uptake by this compound can lead to an increase in extracellular glutamate concentrations. This can affect neuronal signaling and potentially lead to excitotoxicity, a pathological process where neurons are damaged and killed by the overactivation of receptors for glutamate .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the compound’s solubility and therefore its bioavailability

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions

    Reduction: Reduction reactions are possible but not commonly reported for this compound.

    Substitution: The compound can participate in substitution reactions, particularly involving the hydroxyl and amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride could be employed.

    Substitution: Conditions typically involve nucleophiles or electrophiles that react with the hydroxyl or amino groups.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions could produce various derivatives with modified functional groups.

Scientific Research Applications

Chemistry: : DL-threo-β-Hydroxyaspartic Acid is used as a building block in the synthesis of complex molecules and peptides. Its unique structure allows for the creation of stereoselective compounds .

Biology: : In biological research, this compound is used to study glutamate transport mechanisms. It acts as a glutamate uptake inhibitor, making it valuable in neurochemical studies .

Medicine: : DL-threo-β-Hydroxyaspartic Acid has potential therapeutic applications due to its ability to inhibit glutamate transport. This property is being explored for the treatment of neurological disorders .

Industry: : While industrial applications are limited, the compound’s role in synthesizing complex molecules makes it useful in pharmaceutical and chemical manufacturing.

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : DL-threo-β-Hydroxyaspartic Acid is unique due to its specific inhibition of glutamate transporters, which is not commonly observed in other similar compounds. Its stereochemistry also plays a crucial role in its biological activity .

Biological Activity

DL-threo-beta-Hydroxyaspartic acid (THA) is a compound that has garnered attention for its biological activity, particularly in the context of excitatory amino acid transport. This article delves into its mechanisms, effects on neurotransmission, and potential applications based on diverse research findings.

  • Empirical Formula : C4_4H7_7NO
  • Molecular Weight : 149.10 g/mol
  • CAS Number : 4294-45-5

This compound acts primarily as a competitive inhibitor of excitatory amino acid transporters (EAATs), specifically targeting EAAT1, EAAT2, and EAAT3 while being a non-transportable inhibitor for EAAT5. The inhibition of these transporters affects glutamate uptake in the central nervous system, which is crucial for regulating synaptic transmission and preventing excitotoxicity.

Inhibition Potency

The inhibition constants (KiK_i) for THA against various EAATs are as follows:

TransporterKiK_i (μM)
EAAT111
EAAT219
EAAT314

Additionally, in membrane potential assays, the Michaelis-Menten constants (KmK_m) were determined to be:

TransporterKmK_m (μM)
EAAT13.6
EAAT23.8
EAAT33.2

These values indicate that THA is a potent inhibitor of glutamate transport, which can have significant implications for neuropharmacology and potential therapeutic applications .

Neurotoxicity and Excitotoxicity

Research has shown that THA can potentiate the effects of L-glutamate and L-aspartate, leading to increased neuronal excitability. This property has been linked to neurotoxic outcomes in various models. For instance, studies have documented neurotoxic effects when THA is administered alongside glutamate in rat striatum models .

Impact on Gamete Transport and Fertilization

In reproductive biology, this compound has been identified as a non-selective inhibitor of glutamate uptake , influencing gamete penetration rates and fertilization efficiency. A study highlighted that THA significantly increased penetration rates in gametes, suggesting its role in modulating fertilization processes .

Case Studies

  • Neuropharmacological Studies : In vitro studies demonstrated that THA effectively blocked glutamate uptake in HEK293 cells expressing human EAATs, confirming its role as a competitive inhibitor .
  • Reproductive Studies : A study involving marine gastropods indicated that pre-fertilization exposure to THA altered fertilization rates and embryonic development, showcasing its potential effects on reproductive health .

Properties

IUPAC Name

(2S,3S)-2-amino-3-hydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLQUHNPNCGKJQ-LWMBPPNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]([C@@H](C(=O)O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017241
Record name (2S,3S)-2-amino-3-hydroxybutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7298-99-9, 4294-45-5
Record name L-threo-3-Hydroxyaspartic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7298-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DL-threo-β-Hydroxyaspartic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=4294-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Threo-3-hydroxy-DL-aspartic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Hydroxy-L-aspartic acid, threo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007298999
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Record name (2S,3S)-2-amino-3-hydroxybutanedioic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Threo-3-hydroxy-DL-aspartic acid
Source European Chemicals Agency (ECHA)
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Record name .BETA.-HYDROXY-L-ASPARTIC ACID, THREO-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does DL-threo-beta-Hydroxyaspartic acid affect synaptic transmission?

A1: this compound acts as a glutamate transport inhibitor. Studies using Aplysia sensory neurons showed that application of this compound increased the duration and decreased the amplitude of unitary excitatory postsynaptic potentials (EPSPs). [] This suggests that by inhibiting glutamate reuptake, the neurotransmitter remains in the synaptic cleft for a longer period, leading to prolonged but potentially weaker signaling.

Q2: Is the effect of this compound specific to certain types of synapses?

A2: Research suggests that the effects of this compound might be region-specific. In rat hippocampal slice cultures, blocking glutamate transporters, including with this compound, showed different effects on kainate-induced cell death in the CA1 and CA3 regions. [] This points towards a potential interplay between the compound's action and the inherent properties of different neuronal subtypes and brain regions.

Q3: Beyond neuronal cells, are there other systems where this compound impacts glutamate transport?

A3: this compound has been used to study glutamate uptake in human retinal pigment epithelial (HRPE) cells. [] The compound inhibited glutamate uptake in these cells, highlighting its use in investigating glutamate transport mechanisms beyond the central nervous system.

Q4: Does this compound interact with glutamate receptors directly?

A4: Evidence suggests that this compound might not directly act upon glutamate receptors. In the HRPE cell study, glutamate receptor antagonists did not inhibit glutamate uptake, implying that the compound's action is primarily on glutamate transporters. []

Q5: Can this compound be used as a tool in metabolomic profiling?

A5: Research indicates that dried blood spots (DBS) could be a viable alternative to plasma for metabolomic profiling using GC/MS. Notably, when specific markers, including This compound, are not involved, DBS showed comparable results to plasma in terms of detectable and identifiable markers. [] This suggests potential applications of the compound as a control or reference point in specific metabolomic analyses.

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